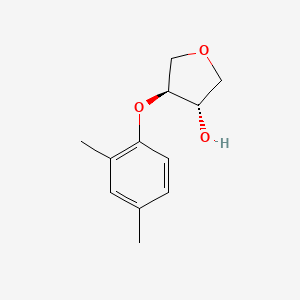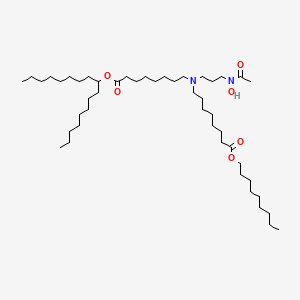
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydrofuran ring substituted with a 2,4-dimethylphenoxy group and a hydroxyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Phenoxy Group: The 2,4-dimethylphenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated tetrahydrofuran intermediate.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: LiAlH4, NaBH4.
Substitution: Phenol derivatives, halogenated intermediates.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The phenoxy group and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(3S,4S)-4-(2,4-dimethylphenoxy)tetrahydrofuran-3-ol: can be compared with other tetrahydrofuran derivatives and phenoxy-substituted compounds.
Tetrahydrofuran: A simple ether with a similar ring structure but lacking the phenoxy and hydroxyl groups.
Phenoxyethanol: Contains a phenoxy group but differs in the rest of the molecular structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tetrahydrofuran ring, phenoxy group, and hydroxyl group makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(3S,4S)-4-(2,4-dimethylphenoxy)oxolan-3-ol |
InChI |
InChI=1S/C12H16O3/c1-8-3-4-11(9(2)5-8)15-12-7-14-6-10(12)13/h3-5,10,12-13H,6-7H2,1-2H3/t10-,12-/m0/s1 |
InChI-Schlüssel |
QAKYPXWNBHPXSL-JQWIXIFHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)O[C@H]2COC[C@@H]2O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2COCC2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B13355775.png)



![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)


![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)

![11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13355828.png)


![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)
